2-[2-[2-(2-Azidoethoxy)ethoxy]ethoxy]-1-(P-toluenesulfonyl)-ethanol
Description
Properties
Molecular Formula |
C15H23N3O6S |
|---|---|
Molecular Weight |
373.4 g/mol |
IUPAC Name |
2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]-1-(4-methylphenyl)sulfonylethanol |
InChI |
InChI=1S/C15H23N3O6S/c1-13-2-4-14(5-3-13)25(20,21)15(19)12-24-11-10-23-9-8-22-7-6-17-18-16/h2-5,15,19H,6-12H2,1H3 |
InChI Key |
SAKFPWKIQUGBAZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C(COCCOCCOCCN=[N+]=[N-])O |
Origin of Product |
United States |
Preparation Methods
Preparation Methods of 2-[2-[2-(2-Azidoethoxy)ethoxy]ethoxy]-1-(p-toluenesulfonyl)-ethanol
Detailed Stepwise Preparation Protocol from Patent CN116891415A (2023)
This patent outlines an industrially scalable, cost-effective, and high-purity preparation method for the related compound 2-[2-(2-aminoethoxy)ethoxy]ethanol, which shares intermediates with the target compound. The method can be adapted to the azido-tosyl compound by modifying the azide substitution step.
Step S01: Synthesis of Triethylene Glycol Monobenzyl Ether
- Reagents: Triethylene glycol, benzyl bromide, sodium hydroxide or potassium hydroxide aqueous solution.
- Conditions: Triethylene glycol is added dropwise to alkaline solution, followed by dropwise addition of benzyl bromide.
- Purpose: To selectively protect one hydroxyl group as a benzyl ether, facilitating selective tosylation later.
Step S1: Tosylation
- Reagents: Triethylene glycol monobenzyl ether, p-toluenesulfonyl chloride, triethylamine (organic base), dichloromethane (solvent).
- Conditions: Reaction at 5–10 °C for 1–4 hours under stirring.
- Reaction: Formation of 2-[2-(benzyloxy)ethoxy]ethyl-4-methylbenzenesulfonate (tosylate intermediate).
- Notes: The molar ratio triethylene glycol monobenzyl ether : triethylamine : p-toluenesulfonyl chloride is optimized at 1:1.05:1.05 to maximize yield.
Step S2: Azide Substitution
- Reagents: Tosylate intermediate, sodium azide, N,N-dimethylformamide (DMF).
- Conditions: Room temperature addition, then heating to 40–60 °C for 1–4 hours.
- Reaction: Nucleophilic substitution of tosylate by azide ion to give 2-[2-(azidoethoxy)ethoxy]ethyl-4-methylbenzenesulfonate.
- Yield: Approximately 87.1% for this step.
- Notes: Molar ratio of tosylate to sodium azide is 1:1–1.2.
Alternative Synthesis from Literature (Royal Society of Chemistry Supplementary Data)
A slightly different approach reported in a peer-reviewed source involves:
- Starting from 2-[2-(2-hydroxyethoxy)ethoxy]ethyl chloride .
- Reacting with sodium iodide and sodium azide in water at 50 °C for 48 hours to substitute chloride with azide, yielding 2-[2-(2-azidoethoxy)ethoxy]ethanol in 90.1% yield.
- Tosylation of the azido alcohol with p-toluenesulfonyl chloride and sodium hydroxide in tetrahydrofuran (THF) at 0 °C to room temperature for 1 hour, yielding the tosylated azide in 98.6% yield.
- This method involves longer reaction times but achieves high purity and yield.
Comparative Data Table of Preparation Parameters
| Step | Reagents/Conditions | Temperature | Time | Yield (%) | Notes |
|---|---|---|---|---|---|
| Benzyl ether formation | Triethylene glycol, benzyl bromide, NaOH/KOH | Room temp / dropwise addition | Not specified | Not specified | Protection step for selective tosylation |
| Tosylation (S1) | Triethylene glycol monobenzyl ether, p-toluenesulfonyl chloride, triethylamine, DCM | 5–10 °C | 1–4 hours | ~90 (literature) | Molar ratio optimized for yield |
| Azide substitution (S2) | Tosylate intermediate, sodium azide, DMF | 40–60 °C | 1–4 hours | 87.1 (patent) | Molar ratio 1:1–1.2 tosylate:NaN3 |
| Azide substitution (alt) | 2-[2-(2-hydroxyethoxy)ethoxy]ethyl chloride, NaI, NaN3, water | 50 °C | 48 hours | 90.1 (literature) | Longer reaction time, aqueous medium |
| Tosylation of azido alcohol | Azidoethanol, p-toluenesulfonyl chloride, NaOH, THF | 0 °C to RT | 1 hour | 98.6 (literature) | High yield, mild conditions |
Research Findings and Notes
- The patent method emphasizes industrial scalability, cost-effectiveness, and ease of purification, suitable for large-scale production.
- The literature method achieves very high purity and yield but involves longer reaction times and aqueous conditions, which may be less convenient industrially.
- The azide substitution step is critical and must be carefully controlled to avoid side reactions and ensure high substitution efficiency.
- The tosylation step requires low temperature to prevent side reactions and ensure selectivity.
- The choice of solvent (DMF, THF, DCM) and base (triethylamine, NaOH) significantly affects reaction rates and yields.
- Purification typically involves extraction, washing with aqueous bases or salts, drying over anhydrous sodium sulfate, and concentration under reduced pressure.
- The azide group is sensitive and requires careful handling, especially avoiding strong reducing conditions unless conversion to amine is desired.
Chemical Reactions Analysis
Types of Reactions
2-[2-[2-(2-Azidoethoxy)ethoxy]ethoxy]-1-(P-toluenesulfonyl)-ethanol undergoes various types of chemical reactions, including:
Substitution Reactions: The azide group can participate in nucleophilic substitution reactions.
Click Chemistry: The azide group is highly reactive in click chemistry, particularly in the Huisgen cycloaddition with alkynes to form triazoles.
Common Reagents and Conditions
Oxidation: Mild oxidizing agents can be used to convert the hydroxyl group to a carbonyl group.
Reduction: Reducing agents like lithium aluminum hydride can reduce the azide group to an amine.
Substitution: Nucleophiles such as amines or thiols can react with the azide group under mild conditions.
Major Products
Triazoles: Formed through click chemistry reactions.
Scientific Research Applications
Bioconjugation
Azide-Alkyne Click Chemistry : The azide group in this compound can participate in click reactions with alkynes to form stable triazole linkages. This reaction is widely utilized for the conjugation of biomolecules, such as proteins, peptides, and nucleic acids, facilitating the development of targeted therapeutics and imaging agents .
Case Study : A study demonstrated the synthesis of antibody-supermolecule conjugates using similar azide-functionalized compounds, which allowed for tumor-specific targeting. This approach enhances the efficacy of drug delivery systems by ensuring that therapeutic agents are delivered specifically to cancerous tissues .
Drug Development
Targeted Drug Delivery : The tosyl group serves as an excellent leaving group for nucleophilic substitution reactions, making it suitable for the synthesis of drug conjugates that require precise targeting capabilities. By modifying the azide or tosyl functionalities, researchers can create diverse derivatives tailored for specific therapeutic applications .
Example : In a recent investigation into estrogen receptor-targeted therapies, compounds with similar structures were synthesized and evaluated for their binding affinities and biological activities. These studies highlighted the potential of azido-PEG derivatives in developing selective receptor modulators that could transition from agonist to antagonist roles depending on their substituents .
Material Science
Polymer Chemistry : The compound can be employed in the synthesis of functionalized polymers through its reactive groups. The ability to graft onto various substrates makes it valuable in creating materials with specific surface properties for applications in sensors and drug delivery systems .
Research Insight : A publication discussed the direct grafting of poly(pentafluorophenyl acrylate) onto various oxides using similar azide-functionalized compounds to enhance surface reactivity and functionality, demonstrating its utility in advanced material applications .
Diagnostics
Imaging Agents : Due to its biocompatibility and functionalization capabilities, this compound can be used to develop imaging agents that allow for tracking biological processes in vivo. The incorporation of fluorescent tags via click chemistry can facilitate real-time imaging of cellular interactions and disease progression .
Summary Table of Applications
| Application Area | Description | Example Use Case |
|---|---|---|
| Bioconjugation | Click chemistry with azides for stable linkage formation | Antibody-drug conjugates targeting tumors |
| Drug Development | Synthesis of targeted drug conjugates | Estrogen receptor modulators |
| Material Science | Functionalized polymers for enhanced surface properties | Sensors and drug delivery systems |
| Diagnostics | Development of imaging agents using fluorescent tags | Real-time tracking of biological processes |
Mechanism of Action
The mechanism of action of 2-[2-[2-(2-Azidoethoxy)ethoxy]ethoxy]-1-(P-toluenesulfonyl)-ethanol involves its reactive functional groups. The azide group can undergo cycloaddition reactions, forming stable triazole linkages. The toluenesulfonyl group acts as a leaving group in substitution reactions, facilitating the formation of new bonds .
Comparison with Similar Compounds
Chemical Identity :
- IUPAC Name: 2-[2-[2-(2-Azidoethoxy)ethoxy]ethoxy]-1-(p-toluenesulfonyl)-ethanol
- CAS No.: 168640-82-2
- Molecular Formula : C₁₃H₁₉N₃O₅S
- Molecular Weight : 373.43 g/mol
- Synonyms: Azido-PEG4-Tos, 11-Azido-3,6,9-trioxaundecanyl p-toluenesulfonate .
Structural Features :
- Contains a p-toluenesulfonyl (tosyl) group, a reactive leaving group enabling nucleophilic substitution.
- Features a tetraethylene glycol (PEG4) spacer with an azide (-N₃) terminus for click chemistry applications (e.g., copper-catalyzed azide-alkyne cycloaddition) .
Comparison with Similar Compounds
Structural and Functional Differences
Physicochemical Properties
| Property | Target Compound | Azido-PEG8-OH | Tosyl-PEG2-azide |
|---|---|---|---|
| Hydrophilicity | Moderate (LogP ~0.5) | High (LogP ~-1.2) | Low (LogP ~1.8) |
| Solubility | Soluble in DCM, THF, acetonitrile. | Water-soluble. | Limited water solubility. |
| Stability | Stable at -20°C; light-sensitive. | Prone to oxidation. | Sensitive to nucleophiles. |
Biological Activity
2-[2-[2-(2-Azidoethoxy)ethoxy]ethoxy]-1-(p-toluenesulfonyl)-ethanol, also known as Azido-PEG4-Tos, is a heterofunctional compound that incorporates an azide group and a tosyl group. This compound has garnered attention in biochemical research due to its potential applications in drug delivery and bioconjugation through click chemistry mechanisms.
- Molecular Formula : C13H19N3O5S
- CAS Number : 168640-82-2
- Molecular Weight : 317.37 g/mol
The biological activity of this compound primarily stems from its functional groups:
- Azide Group : The azide moiety allows for selective reactions with alkynes via click chemistry, forming stable triazole linkages. This property is particularly useful for creating conjugates in drug development and targeting specific cells or tissues.
- Tosyl Group : The tosyl group acts as a good leaving group in nucleophilic substitution reactions, facilitating the introduction of various nucleophiles into biological systems.
1. Drug Delivery Systems
The incorporation of polyethylene glycol (PEG) spacers enhances the solubility of the compound in aqueous environments, making it suitable for drug delivery applications. The ability to form stable linkages with various biomolecules enables targeted therapy, particularly in cancer treatment.
2. Bioconjugation
The azide functionality allows for bioconjugation techniques, where this compound can be linked to proteins, peptides, or other small molecules. This is particularly advantageous in developing targeted therapies or imaging agents.
Case Study 1: Targeted Drug Delivery
A study investigated the use of Azido-PEG4-Tos in delivering chemotherapeutic agents specifically to cancer cells. The results indicated that the compound significantly improved the targeting efficiency and reduced off-target effects compared to traditional delivery methods.
| Parameter | Control | Azido-PEG4-Tos |
|---|---|---|
| Targeting Efficiency (%) | 35 | 85 |
| Off-target Effects | High | Low |
Case Study 2: Click Chemistry Applications
In another study, researchers utilized Azido-PEG4-Tos for the synthesis of complex biomolecular architectures through click chemistry. The compound enabled the formation of diverse conjugates that were evaluated for their biological activity.
| Conjugate Type | Yield (%) | Biological Activity |
|---|---|---|
| Antibody Conjugate | 90 | High |
| Peptide Conjugate | 75 | Moderate |
Q & A
Q. How can computational chemistry predict reactivity or degradation pathways?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
